3-Bromo-5-cyano-2-nitrophenylacetic acid
Description
3-Bromo-5-cyano-2-nitrophenylacetic acid is a brominated aromatic compound featuring a phenylacetic acid backbone substituted with electron-withdrawing groups: bromine (Br) at the 3-position, a nitro group (NO₂) at the 2-position, and a cyano group (CN) at the 5-position. This combination of substituents imparts distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or agrochemical synthesis. The acetic acid moiety enhances solubility in polar solvents, while the electron-deficient aromatic ring may influence reactivity in cross-coupling reactions or electrophilic substitutions .
Properties
IUPAC Name |
2-(3-bromo-5-cyano-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-2-5(4-11)1-6(3-8(13)14)9(7)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRRABNBASYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyano-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-nitrophenylacetic acid to introduce the bromine atom at the 3-position. This is followed by a nitration reaction to add the nitro group at the 2-position. Finally, a cyanation reaction introduces the cyano group at the 5-position. Each step requires specific conditions, such as the use of bromine in acetic acid for bromination, concentrated nitric acid for nitration, and a suitable cyanating agent like copper(I) cyanide for cyanation.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and implementing purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Substituted phenylacetic acid derivatives.
Scientific Research Applications
3-Bromo-5-cyano-2-nitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-cyano-2-nitrophenylacetic acid exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of electron-withdrawing groups like nitro and cyano can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 3-bromo-5-cyano-2-nitrophenylacetic acid and analogous compounds:
Key Observations :
- Substituent Position: The bromine position (3 vs.
- Electron-Withdrawing Groups: The cyano group in the target compound enhances polarity compared to methyl or trifluoromethyl groups in analogs, influencing solubility and reactivity .
- Acidity: The trifluoromethyl group in 3-bromo-5-(trifluoromethyl)phenylacetic acid increases acidity (pKa ~2.5–3.0) compared to the cyano variant (pKa ~3.5–4.0), based on substituent electronegativity trends .
Physicochemical Properties
Limited experimental data are available, but computational predictions (e.g., LogP, solubility) suggest:
- LogP: The target compound has a higher LogP (~2.1) than (4-bromo-2-nitrophenyl)acetic acid (~1.8) due to the hydrophobic cyano group.
- Melting Point : Methyl-substituted analogs (e.g., 2-(3-methyl-2-nitrophenyl)acetic acid) exhibit lower melting points (~120–130°C) compared to brominated derivatives (~150–160°C) due to reduced molecular symmetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
